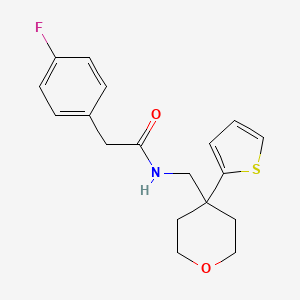

2-(4-fluorophenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Beschreibung

The compound 2-(4-fluorophenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide features a 4-fluorophenyl group linked via an acetamide moiety to a tetrahydro-2H-pyran ring substituted with a thiophen-2-yl group. This structure combines aromatic fluorination, a sulfur-containing heterocycle (thiophene), and a tetrahydropyran scaffold, which are pharmacologically relevant motifs. Such features are often associated with enhanced bioavailability, metabolic stability, and target binding affinity in drug discovery .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c19-15-5-3-14(4-6-15)12-17(21)20-13-18(7-9-22-10-8-18)16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZREYDMHXVLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-pyran-4-yl structure. The fluorophenyl group and the thiophenyl group are then introduced through specific reactions, such as nucleophilic substitution and coupling reactions. The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyran Ring

a) 2-((4-Fluorophenyl)thio)-N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide (CAS 1331226-31-3)

- Key Differences : Replaces the thiophen-2-yl group with a 2-methoxyphenyl substituent and introduces a thioether linkage instead of the acetamide’s methylene bridge.

- Molecular Formula: C₂₁H₂₄FNO₃S vs. target compound’s likely formula (C₁₈H₂₀FNO₂S).

- Impact : The thioether group may alter electronic properties, while the methoxy-phenyl substituent could enhance lipophilicity compared to thiophene .

b) 4-Bromo-N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide (CAS 1797971-38-0)

- Key Differences : Substitutes the acetamide with a brominated thiophene carboxamide.

- Impact : The bromine atom increases molecular weight (MW = ~421.3 g/mol) and may influence halogen bonding interactions in target binding. The carboxamide group could enhance hydrogen-bonding capacity compared to acetamide .

Variations in the Acetamide Moiety

a) N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

- Key Differences : Lacks the pyran-thiophene scaffold; instead, incorporates a cyclohexyl group and branched alkyl chain.

- Molecular Weight : 334.2 g/mol (vs. estimated ~349.4 g/mol for the target compound).

b) SB-480848

- Structure: N-(2-diethylaminoethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide.

- Key Differences: Incorporates a cyclopenta[d]pyrimidinone core and trifluoromethylphenyl group.

- Impact : The extended aromatic system and trifluoromethyl group enhance hydrophobic interactions, suggesting the target compound’s thiophene-pyran system may offer a balance of rigidity and solubility .

Sulfur-Containing Heterocycles

a) 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

- Key Differences: Replaces the pyran ring with a thienopyrimidinone scaffold.

- Impact: The pyrimidinone core introduces hydrogen-bonding sites, which could enhance kinase inhibition compared to the pyran-thiophene system .

Structural and Property Comparison Table

*Estimated based on structural similarity.

Biologische Aktivität

The compound 2-(4-fluorophenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide , with CAS number 2034483-34-4 , is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 333.42 g/mol . The compound features a fluorophenyl group, a thiophenyl moiety, and an acetamide functional group, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FNO₂S |

| Molecular Weight | 333.42 g/mol |

| CAS Number | 2034483-34-4 |

Pharmacological Potential

Recent studies have indicated that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Compounds containing thiophene rings have shown promising antibacterial and antifungal properties. The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity and membrane permeability.

- Anti-inflammatory Effects : The acetamide functionality is often associated with anti-inflammatory properties. Research suggests that such compounds can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis.

- Neuroprotective Properties : Some derivatives of this compound have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. They may act by modulating neurotransmitter levels or reducing oxidative stress.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and microbial defense pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Evaluation of Anti-inflammatory Effects :

- Neuroprotective Study :

Q & A

[Basic] What established synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydro-2H-pyran-thiophene core followed by coupling with fluorophenyl acetamide. Key steps include:

- Core Formation : Use sulfur and morpholine to generate thiophene-containing intermediates (e.g., via cyclization or substitution) .

- Acetamide Coupling : Employ nucleophilic substitution or amidation under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product .

Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) to improve yields. Monitor intermediates via TLC or HPLC .

[Basic] How can the molecular structure of this compound be rigorously confirmed?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–25.0°, and R-factor < 0.05 .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d6 or CDCl3). Key signals:

- Fluorophenyl protons: δ 7.2–7.4 ppm (doublets, J = 8.5 Hz).

- Thiophene protons: δ 6.8–7.1 ppm (multiplet) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z calculated: 388.15; observed: 388.14) .

[Advanced] How should researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism, solvent interactions):

- Cross-Validation : Compare experimental NMR with DFT-calculated shifts (B3LYP/6-31G* level). For example, thiophene ring proton shifts may vary due to conformational flexibility .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on chemical shifts. Adjust dielectric constants in computations to match DMSO or CDCl3 .

- Crystallographic Confirmation : Resolve ambiguities (e.g., keto-enol tautomerism) via X-ray data. SHELX refinement can clarify bond lengths and angles .

[Advanced] What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

Integrate quantum mechanics (QM) and machine learning (ML):

- Reaction Path Search : Use GRRM or AFIR methods to explore potential pathways (e.g., nucleophilic attack at the acetamide carbonyl) .

- Transition State Analysis : Calculate activation energies at the M06-2X/def2-TZVP level. Identify steric hindrance from the tetrahydro-2H-pyran ring .

- ML-Driven Optimization : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions (temperature, catalyst) for new derivatives .

[Basic] What are the solubility and stability profiles of this compound, and how do they impact experimental design?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic tetrahydro-2H-pyran-thiophene core. Insoluble in water; use co-solvents (e.g., 10% EtOH/H2O) for biological assays .

- Stability : Stable under inert atmospheres (N2/Ar) at −20°C. Degrades in acidic/basic conditions (pH < 3 or > 10); avoid prolonged exposure to light (UV-sensitive fluorophenyl group) .

Experimental Design : Pre-dissolve in DMSO for in vitro studies; use amber vials for storage. Confirm stability via HPLC before long-term assays .

[Advanced] How can reaction yields be improved when steric hindrance from the tetrahydro-2H-pyran ring limits coupling efficiency?

Methodological Answer:

- Conformational Analysis : Use molecular dynamics (MD) to identify low-energy ring conformers. Bulky substituents at C4 may adopt chair or boat configurations, affecting accessibility .

- Catalyst Design : Employ Pd-XPhos complexes for Suzuki couplings; their large bite angles mitigate steric clashes .

- Microwave-Assisted Synthesis : Enhance kinetics via rapid heating (150°C, 20 min), reducing side reactions .

[Advanced] What strategies resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP levels for cytotoxicity assays) and use positive controls (e.g., doxorubicin) .

- Membrane Permeability : Measure logP (experimental vs. predicted) to explain variability in cell-based vs. enzyme assays. Modify substituents (e.g., –OCH3 for increased hydrophilicity) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

[Basic] What analytical techniques are critical for assessing purity, and how are thresholds determined?

Methodological Answer:

- HPLC : Use C18 columns (ACN/H2O gradient) with UV detection (254 nm). Purity >95% required for publication; integrate peaks and calculate area percentages .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Sharp range (e.g., 158–160°C) indicates homogeneity. Broad ranges suggest impurities .

[Advanced] How can researchers leverage high-throughput screening (HTS) to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Library Design : Synthesize derivatives with varied substituents (e.g., –F, –CH3, –OCH3) on the fluorophenyl and thiophene rings .

- Automated Assays : Use 384-well plates for IC50 determination (e.g., kinase inhibition). Normalize data against DMSO controls .

- SAR Modeling : Apply QSAR with descriptors like Hammett constants (σ) or dipole moments to correlate substituents with activity .

[Advanced] What are the best practices for resolving crystallographic disorder in the tetrahydro-2H-pyran ring?

Methodological Answer:

- Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion .

- Refinement : In SHELXL, use PART and SUMP instructions to model disorder. Apply restraints (e.g., SIMU, DELU) for bond distances and angles .

- Validation : Check R1/wR2 convergence and ADPs. Use PLATON’s SQUEEZE for solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.